molecular formula C14H11ClO2 B14348620 1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one CAS No. 92896-86-1

1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one

Cat. No.: B14348620
CAS No.: 92896-86-1
M. Wt: 246.69 g/mol
InChI Key: QPXVJQZJZWBVIB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-hydroxyacetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-oxophenyl)ethan-1-one.

    Reduction: Formation of 1-(4-chlorophenyl)-2-(4-hydroxyphenyl)ethanol.

    Substitution: Formation of 1-(4-substituted phenyl)-2-(4-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    1-(4-Bromophenyl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of a chlorine atom.

    1-(4-Chlorophenyl)-2-(4-aminophenyl)ethan-1-one: Similar

Properties

CAS No.

92896-86-1

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO2/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8,16H,9H2

InChI Key

QPXVJQZJZWBVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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